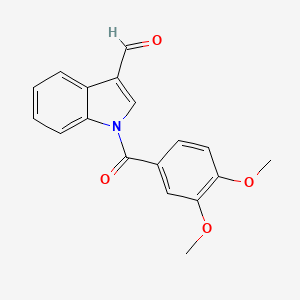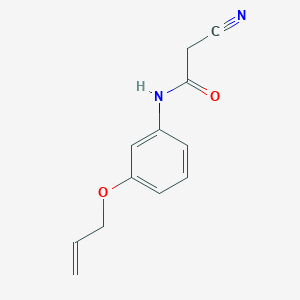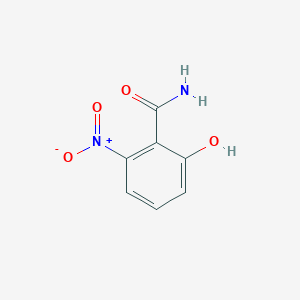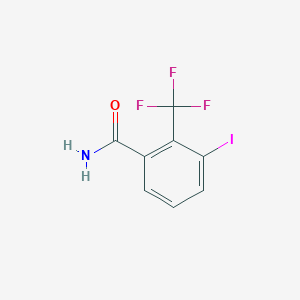
3-Iodo-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an iodine atom, a trifluoromethyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(trifluoromethyl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of a trifluoromethyl group. One common method involves the reaction of 2-(trifluoromethyl)benzoic acid with iodine and a suitable oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Reagents like palladium catalysts and ligands are employed under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Iodo-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Iodo-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. The iodine atom can participate in halogen bonding, further stabilizing its interaction with biological targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-2-(trifluoromethyl)quinazolinone: Similar in structure but with a quinazolinone moiety.
2-(Trifluoromethyl)benzamide: Lacks the iodine atom but shares the trifluoromethyl group.
3-Iodo-2-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
3-Iodo-2-(trifluoromethyl)benzamide is unique due to the combination of the iodine atom and the trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of both groups enhances its reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C8H5F3INO |
|---|---|
Peso molecular |
315.03 g/mol |
Nombre IUPAC |
3-iodo-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,(H2,13,14) |
Clave InChI |
LJSHLYXYRUJVHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)C(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



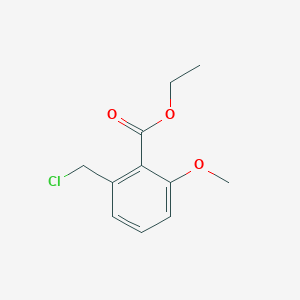
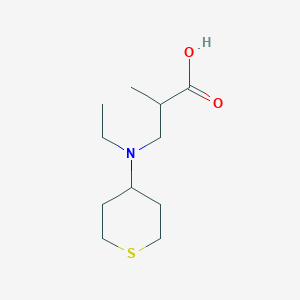
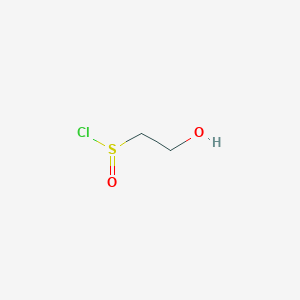
![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)



![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)
